3-Ethylazetidin-3-ol; trifluoroacetic acid
Overview
Description
3-Ethylazetidin-3-ol; trifluoroacetic acid is a chemical compound with the CAS Number: 1354792-80-5 . It is used in various applications, including as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular weight of 3-Ethylazetidin-3-ol; trifluoroacetic acid is 215.17 . The InChI code is 1S/C5H11NO.C2HF3O2/c1-2-5(7)3-6-4-5;3-2(4,5)1(6)7/h6-7H,2-4H2,1H3;(H,6,7) .Physical And Chemical Properties Analysis
3-Ethylazetidin-3-ol; trifluoroacetic acid is an oil at room temperature . It has a molecular weight of 215.17 . More specific physical and chemical properties are not detailed in the sources I found.Scientific Research Applications
Organic Synthesis
3-Ethylazetidin-3-ol; trifluoroacetic acid: is widely used in organic synthesis due to its ability to facilitate a variety of chemical transformations. It is particularly useful in reactions such as rearrangements, functional group deprotections, condensations, hydroarylations, and trifluoroalkylations . Its role as a reagent, solvent, and catalyst makes it indispensable in the synthesis of complex organic molecules.
Catalysis
In the field of catalysis, 3-Ethylazetidin-3-ol; trifluoroacetic acid serves as a strong acid catalyst due to its trifluoroacetic component. It can accelerate reactions by providing an acidic environment, which is crucial for many catalytic processes .
Pharmaceutical Research
This compound finds significant applications in pharmaceutical research. It is involved in the synthesis of various pharmaceuticals, where it can act as a building block for the creation of novel drug molecules. Its unique structure allows for the development of drugs with specific pharmacological properties.
Safety and Hazards
The safety information for 3-Ethylazetidin-3-ol; trifluoroacetic acid indicates that it can cause skin burns and eye damage, and it can be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing and eye protection .
properties
IUPAC Name |
3-ethylazetidin-3-ol;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.C2HF3O2/c1-2-5(7)3-6-4-5;3-2(4,5)1(6)7/h6-7H,2-4H2,1H3;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXLZKRTSIMOPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC1)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylazetidin-3-ol; trifluoroacetic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.